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Compound of Interest

Compound Name: Butyltin hydroxide oxide hydrate

CAS No.: 336879-56-2

Cat. No.: B1603626 Get Quote

Abstract
This technical guide details the application of Butyltin hydroxide oxide hydrate (often

referred to as Butylstannonic acid; CAS: 336879-56-2 / 2273-43-0) as a high-performance

Lewis acid catalyst. Unlike traditional Brønsted acid catalysts (e.g.,

, p-TsOH), this organotin species operates under neutral conditions, preserving acid-sensitive
functional groups while delivering high turnover frequencies (TOF) in transesterification and
direct esterification reactions. Crucially, this guide addresses the pharmaceutical requirement
for trace metal removal, providing a validated protocol for reducing tin residues to sub-ppm
levels.

Chemical Profile & Mechanism of Action
Butyltin hydroxide oxide hydrate is a polymeric organotin cluster. While often represented

simply as

, in solution and solid state it exists as an intricate oxide/hydroxide network (often ladder-like or
cage-like stannoxanes).

CAS: 336879-56-2 (Hydrate), 2273-43-0 (Anhydrous/Parent)

Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO).
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Solubility: Insoluble in most organic solvents at room temperature; dissolves in reaction

media (carboxylic acids/alcohols) at

C via formation of active alkoxide/carboxylate species.

Mechanistic Advantage: The "Hydrophobic Ladder"
Unlike simple metal salts, the stannoxane core provides a unique hydrophobic pocket that

brings reactants together. The tin center acts as a Lewis acid, coordinating to the carbonyl

oxygen of the ester or acid. This coordination increases the electrophilicity of the carbonyl

carbon, facilitating nucleophilic attack by the alcohol.[1]

Key Features:

Hydrolytic Stability: Unlike titanium alkoxides (e.g.,

), it is not instantly deactivated by moisture produced during esterification.

Neutral pH: Ideal for substrates with acid-labile protecting groups (e.g., acetals, silyl ethers)

or epimerizable stereocenters.

Catalytic Cycle Visualization
The following diagram illustrates the activation mechanism during a standard

transesterification.
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Figure 1: Lewis Acid Catalytic Cycle of Butyltin Hydroxide Oxide
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Caption: The tin center coordinates the carbonyl, lowering the activation energy for the

incoming alcohol nucleophile.

Experimental Protocols
Protocol A: Transesterification (High Boiling Alcohols)
Target: Synthesis of complex esters from methyl/ethyl esters using high-boiling alcohols.

Reagents:

Starting Methyl Ester (1.0 equiv)

Target Alcohol (1.0 - 1.2 equiv)

Catalyst: Butyltin hydroxide oxide hydrate (0.1 - 1.0 mol%)

Solvent: Toluene or Xylene (optional, for azeotropic removal)
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Procedure:

Setup: Charge a reaction flask with the ester, alcohol, and catalyst. Equip with a distillation

head or Dean-Stark trap (if using solvent).

Activation: Heat the mixture. The white catalyst powder will dissolve as the temperature

exceeds 80–100°C, indicating the formation of the active homogeneous species.

Reaction: Heat to 140–180°C (or reflux temperature of solvent).

Note: The reaction is driven by the removal of the volatile alcohol (methanol/ethanol).

Ensure efficient distillation of the byproduct.

Monitoring: Monitor by TLC or GC. Conversion typically reaches >98% within 4–8 hours.

Workup: Cool to room temperature. Proceed to Protocol C for tin removal.

Protocol B: Direct Esterification (Carboxylic Acid +
Alcohol)
Target: Condensation of carboxylic acids with alcohols.[2]

Procedure:

Stoichiometry: Use a slight excess of the alcohol (1.1 equiv) if it is volatile; otherwise, use

stoichiometric amounts.

Loading: Add catalyst (0.1 mol%).

Water Removal: Equip the flask with a Dean-Stark apparatus filled with toluene or xylene.

Reflux: Reflux vigorously to remove water azeotropically. The catalyst is hydrolytically stable,

so the generated water does not kill the activity.

Completion: Reaction is complete when water evolution ceases.

Critical Protocol: Catalyst Removal (Pharma Grade)
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For drug development, organotin residues must be removed to meet ICH Q3D elemental

impurity guidelines. Simple extraction is often insufficient.

Method: Potassium Fluoride (KF) Precipitation This method relies on the high affinity of

Fluoride for Tin, converting soluble organotin species into insoluble polymeric tin fluorides (

).

Step Action Rationale

1. Dilution

Dilute the crude reaction

mixture with Diethyl Ether or

Ethyl Acetate.[3]

Reduces viscosity and allows

precipitation.

2. Treatment

Add a saturated aqueous

solution of Potassium Fluoride

(KF) (approx. 10 mL per 1 g of

tin catalyst).

Forms insoluble organotin

fluoride complexes.

3.[3][4] Agitation
Stir vigorously for 30–60

minutes at room temperature.

Essential for mass transfer

between phases.

4. Filtration

Filter the biphasic mixture

through a pad of Celite

(diatomaceous earth).

The tin fluoride forms a fine

white precipitate that can clog

frits; Celite prevents this.

5. Separation

Separate the organic layer,

wash with water, dry over

, and concentrate.[3]

Removes excess KF and

water-soluble impurities.

Validation: Residual tin levels typically drop from >1000 ppm to <50 ppm using this method. For

<10 ppm requirements, follow with a silica gel column purification.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Catalyst not dissolving Temperature too low.

Heat mixture to >100°C. The

catalyst requires thermal

activation to form the soluble

alkoxide.

Slow Reaction Poor byproduct removal.

Ensure the distillation head is

actively removing

methanol/water. Apply weak

vacuum if necessary.

Haze in Final Product Residual Tin.

Repeat Protocol C (KF Wash)

or filter through a silica plug

treated with 10%

.

Workflow Decision Tree

Figure 2: Process Workflow & Decision Matrix
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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